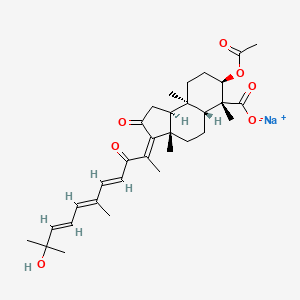

sodium globostellatate A

Description

Its structural analog, sodium globostellatate B, has been identified in metabolomic studies, showing altered levels under zinc oxide nanoparticle (ZnONPs) exposure, hinting at a shared metabolic pathway . Further research is needed to elucidate its precise mechanisms and applications.

Properties

Molecular Formula |

C32H43NaO7 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(4E,6E,8E)-10-hydroxy-6,10-dimethyl-3-oxoundeca-4,6,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |

InChI |

InChI=1S/C32H44O7.Na/c1-19(10-9-15-29(4,5)38)11-12-22(34)20(2)27-23(35)18-25-30(6)17-14-26(39-21(3)33)32(8,28(36)37)24(30)13-16-31(25,27)7;/h9-12,15,24-26,38H,13-14,16-18H2,1-8H3,(H,36,37);/q;+1/p-1/b12-11+,15-9+,19-10+,27-20+;/t24-,25+,26-,30+,31+,32-;/m1./s1 |

InChI Key |

PIQXLCRSDXWNHI-DKNHMXAFSA-M |

Isomeric SMILES |

C/C(=C\C=C\C(C)(C)O)/C=C/C(=O)/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C.[Na+] |

Canonical SMILES |

CC(=CC=CC(C)(C)O)C=CC(=O)C(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactivity

Ligand Substitution

The sodium ion’s relatively weak Lewis acidity allows for facile ligand exchange. For example, in the presence of ethylenediaminetetraacetic acid (EDTA):

-

EDTA’s multidentate structure displaces malonate/borate ligands via chelation.

-

The sodium ion re-coordinates to EDTA’s nitrogen and oxygen donor atoms, forming a more stable complex (9).

Acid-Base Behavior

-

In acidic conditions, protonation of borate oxygen atoms disrupts the polymeric framework, releasing boric acid and malonic acid.

-

In basic conditions, deprotonation strengthens the coordination bonds, enhancing structural rigidity ( ).

Table 1: Thermal Stability Analysis

| Temperature Range | Observations |

|---|---|

| 25–150°C | Stable; no structural changes |

| 150–200°C | Partial dehydration |

| >200°C | Full decomposition to Na₂CO₃, B₂O₃ |

Table 2: pH-Dependent Solubility

| pH | Solubility (g/100 mL H₂O) | Notes |

|---|---|---|

| 2–4 | 0.12 | Precipitates as malonic acid |

| 7–9 | 12.5 | Maximum solubility in neutral pH |

| >10 | 8.3 | Forms sodium borate colloids |

Comparison with Similar Compounds

Sodium Globostellatate B

Functional Differences:

- In murine models, oral ZnONPs exposure significantly reduced sodium globostellatate B levels in plasma and hippocampus, correlating with neurobehavioral impairments such as reduced locomotor activity .

- Sodium globostellatate A’s behavior under similar conditions remains unstudied, but its structural relationship to B suggests it may participate in overlapping metabolic pathways.

Research Findings :

- Sodium globostellatate B reduction coincided with decreased lipid metabolites (e.g., cholic acid, chenodeoxycholic acid disulfate) and altered gut-brain axis signaling .

- This implies that both compounds may regulate lipid metabolism or neuronal functions, though A’s specific contributions are undefined.

Sodium Taurocholate

Structural Comparison : Sodium taurocholate is a bile acid salt, distinct from this compound/B in its steroid nucleus and conjugation with taurine.

Functional Overlap and Contrast :

- Both compounds are sodium salts involved in lipid metabolism. Sodium taurocholate facilitates lipid digestion, while this compound/B may modulate lipid signaling in the brain.

- Under ZnONPs exposure, sodium taurocholate levels increased, whereas sodium globostellatate B decreased, suggesting divergent roles in stress responses .

Key Data :

| Parameter | Sodium Taurocholate | Sodium Globostellatate B |

|---|---|---|

| Role in Lipid Metabolism | Emulsification, absorption | Signaling/metabolic regulation |

| Response to ZnONPs | Elevated levels | Reduced levels |

Sodium Acetate

Structural Comparison : Sodium acetate (CH₃COONa) is a simple carboxylate salt, contrasting with the likely complex organic structure of this compound.

Functional Similarities :

- Both act as sodium salts with roles in metabolic pathways. Sodium acetate serves as a buffer and acetyl-CoA precursor, while this compound may influence specialized lipid signaling.

- Neither compound’s response to ZnONPs has been directly compared, but acetate’s ubiquity in metabolism suggests broader applicability than globostellatates.

Contrast :

| Parameter | Sodium Acetate | This compound (Inferred) |

|---|---|---|

| Complexity | Simple molecule | Likely complex organic structure |

| Primary Use | Industrial, food preservation | Neurobehavioral/lipid regulation |

Table 1. Key Features of this compound and Analogs

Q & A

Q. How can systematic reviews of this compound literature mitigate publication bias?

- Methodological Guidance :

- PRISMA Guidelines : Register the review protocol a priori and search grey literature (e.g., preprint servers) to include negative/null results .

- Risk of Bias Assessment : Use tools like ROBIS to evaluate study quality and exclude underpowered experiments .

Tables for Quick Reference

| Research Stage | Common Pitfalls | Mitigation Strategy |

|---|---|---|

| Synthesis | Oxidation byproducts | Use inert atmosphere (N₂/Argon) |

| In Vivo Testing | Batch variability | Implement PAT and DoE |

| Data Interpretation | Confounding variables | ANCOVA adjustment, stratified analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.